molecular formula C18H19ClN2O3 B5428669 N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide

Cat. No. B5428669
M. Wt: 346.8 g/mol
InChI Key: OLRHUULHDJMCSP-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various medical conditions. It is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation in the body.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide works by selectively inhibiting the COX-2 enzyme, which is responsible for producing prostaglandins that cause pain and inflammation in the body. By blocking the production of these prostaglandins, this compound reduces pain and inflammation in the affected area.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been found to reduce the production of pro-inflammatory cytokines, which are responsible for causing inflammation in the body. Additionally, it has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. This compound has also been found to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide has a number of advantages for lab experiments. It is readily available and can be easily synthesized using standard laboratory techniques. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has a number of limitations for lab experiments. It is a relatively expensive drug and may not be suitable for use in large-scale experiments. Additionally, it has been shown to have a number of off-target effects, which may complicate experimental results.

Future Directions

There are a number of future directions for research on N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide. One area of interest is its potential use in the treatment of various types of cancer. This compound has been shown to have anti-tumor effects in a number of different cancer types, and further research is needed to determine its efficacy in clinical trials. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, and further research is needed to determine its long-term effects on cognitive function. Finally, this compound has been shown to have cardioprotective effects, and further research is needed to determine its potential use in the prevention of cardiovascular events.

Synthesis Methods

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with 4-hydroxybenzoic acid to form 4-(4-chlorobenzenesulfonyloxy)benzoic acid. This compound is then reacted with N-(2-acetoxyphenyl)acetamide to form this compound.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications in various medical conditions such as cancer, Alzheimer's disease, and cardiovascular diseases. It has been found to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to reduce the risk of developing Alzheimer's disease by inhibiting the production of beta-amyloid protein, which is responsible for causing neuronal damage in the brain. This compound has also been studied for its cardioprotective effects, as it has been shown to reduce the risk of cardiovascular events in patients with a history of heart disease.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(4-chlorophenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-3-17(24-16-9-7-13(19)8-10-16)18(23)21-15-6-4-5-14(11-15)20-12(2)22/h4-11,17H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRHUULHDJMCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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